1-氯-3-(丙-2-炔-1-氧基)苯

描述

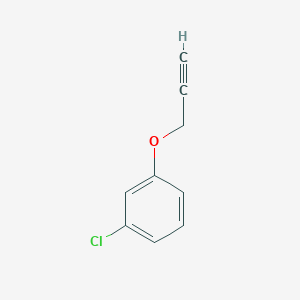

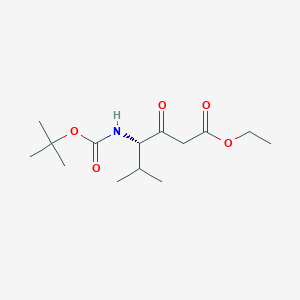

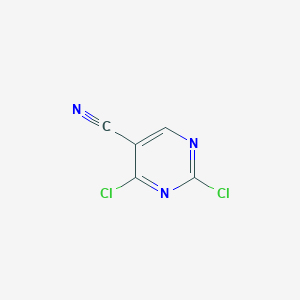

“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C9H7ClO . It is also known by other names such as “1-chloro-4-(prop-2-yn-1-yloxy)benzene”, “1-chloro-4-prop-2-ynoxybenzene”, and "o-Chlorophenyl propargyl ether" .

Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53-85%) .

Molecular Structure Analysis

The InChI code for “1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is “1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2” and the InChI key is "USRMDNZIKVMDKH-UHFFFAOYSA-N" . The Canonical SMILES is "C#CCOC1=CC=CC=C1Cl" .

科学研究应用

1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Summary of Application : This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .

- Methods of Application : The reaction is carried out in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .

- Results or Outcomes : The synthesized compounds were examined for their antibacterial, antiurease and NO scavenging activity . 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

2. Designing of Mononuclear Transition Metal Complexes

- Summary of Application : This compound is used in the preparation of coordination complexes of Co(II), Ni(II), Cu(II) and Zn(II) metals . These complexes are prepared by novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .

- Methods of Application : The proposed structure of the complexes have been established by spectroscopic and analytical techniques like C, H, N and metal analysis, FT-IR, 1H and 13C NMR, mass, UV-Vis, EPR, fluorescence, molar conductance, magnetic susceptibility and TGA .

- Results or Outcomes : The synthesized compounds were screened for their in vitro antimicrobial activities and antioxidant activity . The copper(II) complex 19 was found to be the highest noxious antimicrobial active compound . The complexes were found to be excellent antioxidants and copper(II) complexes were the most potent antioxidant compounds with lowest IC50 values (2.04–2.56 M) among all the tested compounds .

3. Corrosion Inhibitor

- Summary of Application : This compound can be used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas.

- Methods of Application : It is typically added to the environment in small concentrations . The exact procedures and technical details would depend on the specific environment and material being protected.

- Results or Outcomes : The use of this compound as a corrosion inhibitor can help extend the life of materials and reduce maintenance and replacement costs .

4. Intermediate in Organic Synthesis

- Summary of Application : This compound is used as an intermediate in organic synthesis . An intermediate is a substance produced during the reaction that continues to react until it produces the final product.

- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .

- Results or Outcomes : The use of this compound as an intermediate can help in the synthesis of a wide range of organic compounds .

5. Synthesis of Antidepressant Molecules

- Summary of Application : This compound can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .

- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

6. Intermediate in the Synthesis of Indole Derivatives

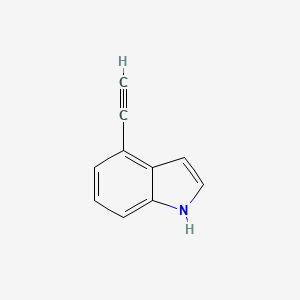

- Summary of Application : This compound can be used as an intermediate in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .

- Results or Outcomes : The use of this compound as an intermediate can help in the synthesis of a wide range of indole derivatives with various biological activities .

安全和危害

“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, it is recommended to wash with plenty of water .

属性

IUPAC Name |

1-chloro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRDOGDGBQFLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557634 | |

| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

33302-52-2 | |

| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(prop-2-yn-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)